molecular formula C19H16ClN3O2S B2604382 (Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300813-39-2

(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2604382
CAS No.: 300813-39-2
M. Wt: 385.87
InChI Key: PQLOINZKDRDOLA-XFXZXTDPSA-N
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Description

(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a key signaling pathway implicated in pain sensation and neuronal survival. This compound functions by competitively binding to the ATP-binding site of the TrkA kinase domain, thereby autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/Akt pathways. Its primary research value lies in the investigation of neuropathic and inflammatory pain mechanisms, as NGF/TrkA signaling is a well-validated target in pain pathophysiology. Furthermore, due to the role of TrkA fusions and overexpression in certain cancers, including neuroblastoma, pancreatic, and prostate cancer, this inhibitor serves as a critical pharmacological tool for probing tumor proliferation and survival in oncology research. The (Z)-isomer is specified for its optimal stereochemical configuration for target engagement, making it a precise compound for structure-activity relationship (SAR) studies and for developing novel therapeutic strategies targeting the Trk family of receptors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-14-7-3-1-5-11(14)9-12(10-21)18(25)23-19-16(17(22)24)13-6-2-4-8-15(13)26-19/h1,3,5,7,9H,2,4,6,8H2,(H2,22,24)(H,23,25)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLOINZKDRDOLA-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction starting from a suitable precursor such as a substituted thiophene derivative.

    Introduction of the Cyanoacrylamido Group: This step involves the reaction of the intermediate with a cyanoacrylamide derivative under basic conditions to form the cyanoacrylamido moiety.

    Attachment of the Chlorophenyl Group: The final step includes the coupling of the chlorophenyl group to the cyanoacrylamido intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced cyano derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Biological Activity

(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core, a cyanoacrylamido group, and a chlorophenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The cyano group enhances the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites on target proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells.

CompoundCell LineIC50 (µM)Reference
Compound AHCT1166.76
Compound BMCF-715.00
This compoundTBDTBDTBD

Analgesic Activity

Research into related compounds has demonstrated analgesic effects through mechanisms involving the modulation of pain pathways. For example, derivatives of tetrahydrobenzo[b]thiophene have been shown to exceed the analgesic effects of standard drugs like metamizole in animal models .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the anticancer efficacy of several benzo[b]thiophene derivatives against colorectal carcinoma (HCT116). The results indicated that certain derivatives exhibited potent cytotoxicity and induced apoptosis through caspase activation pathways .
  • Analgesic Effect Evaluation : Another study focused on the analgesic properties of similar compounds using the "hot plate" method in mice. Results showed significant pain relief compared to control groups .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer activity. In particular, (Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been evaluated for its inhibitory effects on various cancer cell lines. It has shown promising results as a PDK1 and LDHA inhibitor with IC50 values indicating effective cytotoxicity against colorectal cancer cells (LoVo and HCT-116) .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that related compounds within the tetrahydrobenzo[b]thiophene class possess broad-spectrum antibacterial and antifungal activities. These properties make them potential candidates for developing new antimicrobial agents .

Analgesic Effects

In vivo studies have demonstrated that certain derivatives of tetrahydrobenzo[b]thiophene exhibit analgesic effects that surpass those of traditional analgesics like metamizole. The mechanism behind this effect is believed to involve modulation of pain pathways .

Case Studies

StudyFocusFindings
Siutkina et al. (2021)Synthesis and analgesic activity evaluationNew derivatives showed significant analgesic effects in animal models exceeding comparison drugs .
PMC8567357 (2021)Anticancer activityCompound demonstrated effective inhibition against colorectal cancer cell lines with specific IC50 values .
ResearchGate (April 2021)Antimicrobial activitiesCompounds based on tetrahydrobenzo[b]thiophene showed broad-spectrum antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structure shares a tetrahydrobenzo[b]thiophene core with several analogs, but differences in substituents significantly influence physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 2-Chlorophenyl, cyanoacrylamido C19H16ClN3O2S* 393.87 Z-configuration, chloro-substituted aromatic ring
(Z)-2-(2-Cyano-3-(4-methoxyphenyl)acrylamido)-... 4-Methoxyphenyl C20H19N3O3S 381.45 Methoxy group enhances electron density; may improve solubility
2-[[2-[(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-... 2,4-Dichlorophenyl, thiazolidinone C21H17Cl2N3O3S3 525.44 Dichloro substitution and thiazolidinone ring; higher molar mass
Compound H (Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-...) 4-Hydroxy-3,5-dimethoxyphenyl C22H23N3O5S 465.50 Hydroxy and methoxy groups enhance antioxidant activity

Research Findings and Limitations

  • Key Insights :

    • Substituents on the phenyl ring (chloro vs. methoxy/hydroxy) dictate electronic properties and bioactivity.
    • The tetrahydrobenzo[b]thiophene scaffold is versatile, accommodating diverse functional groups for tailored applications.
  • Gaps in Evidence: No direct data on the target compound’s synthesis, pharmacokinetics, or specific biological targets. Limited comparative studies on Z vs. E isomers for analogs.

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